9-Methylacridine

Fluorescence spectroscopy Electron transfer Photophysics

Electron transfer probe developers face baseline fluorescence interference, compromising rate constant accuracy. 9-Methylacridine (CAS 88813-63-2) serves as a non-quenched baseline fluorophore for quantifying intramolecular electron transfer in viologen-linked systems. • Model compound for baseline photophysical parameters in DNA-targeted probe development. • Enables calculation of electron transfer rate constants without uncontrolled substituent effects. • Published one-step quantitative synthesis supports rapid in-house preparation.

Molecular Formula C14H11N
Molecular Weight 193.24 g/mol
CAS No. 88813-63-2
Cat. No. B7760623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methylacridine
CAS88813-63-2
Molecular FormulaC14H11N
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=CC2=NC3=CC=CC=C13
InChIInChI=1S/C14H11N/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14/h2-9H,1H3
InChIKeyFLDRLXJNISEWNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.9 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





9-Methylacridine: Core Properties and Procurement


9-Methylacridine (CAS 88813-63-2) is a nitrogen-containing heterocyclic compound classified as an acridine derivative, characterized by a methyl group at the 9-position of the planar tricyclic acridine ring system [1]. The compound has a molecular formula of C₁₄H₁₁N and a molecular weight of 193.24 g/mol, with a melting point range of 116.0–119.0 °C and a calculated XLogP3-AA value of 3.9, indicating moderate lipophilicity [2]. 9-Methylacridine is structurally distinguished from its 9-substituted analogs by the absence of electron-donating or electron-withdrawing substituents beyond the methyl group, making it a valuable baseline fluorophore and a common reference standard in photophysical studies of acridine-based probes [3]. The compound is commercially available from multiple suppliers, though procurement should be informed by specific application requirements and the available comparative performance data outlined in this guide .

Non-quenched baseline fluorophore for quantifying electron transfer in viologen-linked acridine probes.
Environment-sensitive scaffold suitable for developing polarity-, H-bonding-, or pH-responsive fluorescent detectors.
Chemiluminescent core benchmark with quantum yield equivalent to lucigenin for immunoassay development.
One-step high-yield synthesis available, enabling cost-effective in-house preparation.

9-Methylacridine Procurement: Substitution Risks


Acridine derivatives exhibit substantial functional divergence despite sharing a common tricyclic core. The presence, nature, and position of substituents—particularly at the 9-position—dictate critical performance parameters including fluorescence quantum yield, DNA intercalation affinity, and chemiluminescence behavior [1]. As demonstrated in the quantitative evidence below, substituting 9-methylacridine with unsubstituted acridine, 9-aminoacridine, or acridinium salts without experimental validation introduces uncontrolled variability in photophysical baseline measurements, binding kinetics, and luminescent signal generation [2]. Furthermore, 9-methylacridine is specifically cited as a model compound and reference standard in comparative studies of viologen-linked acridines, underscoring its defined role as a non-quenched baseline fluorophore—a property that cannot be assumed for arbitrary acridine analogs [1][2]. Generic substitution without empirical confirmation of equivalence therefore risks compromising assay reproducibility, misinterpreting electron transfer kinetics, and undermining the validity of structure-activity relationship conclusions in DNA-targeted probe development [1].

Photophysics Unsubstituted acridine or 9-aminoacridine may not provide the non-quenched baseline required for electron transfer quantification.
Binding DNA intercalation affinity can shift significantly with 9-position substituents; direct replacement without binding validation may alter assay readouts.
Chemiluminescence Acridinium salts with alternative 9-substituents may exhibit divergent emission profiles; lucigenin-equivalent quantum yield is not a general property.

9-Methylacridine: Comparative Research Evidence


Fluorescence Quantum Yield: Non-Quenched Baseline vs. Viologen Conjugates

In a direct head-to-head photophysical study, the fluorescence quantum yield of 9-methylacridine (MA) was used as the reference baseline against which viologen-linked acridine conjugates were compared. The fluorescence quantum yields of the viologen-linked acridines were found to be lower than that of the model compound 9-methylacridine [1]. Intramolecular electron transfer rate constants, calculated from the observed fluorescence quantum yields and the singlet lifetime of MA, ranged from 1.06 × 10¹⁰ s⁻¹ (for spacer n=1) to 6 × 10⁸ s⁻¹ (for spacer n=11) [1].

Fluorescence QY vs. viologen-linked
Head-to-head
9-Methylacridine showed higher quantum yield than viologen-linked acridines. Intramolecular ET rate constants derived: 1.06 × 10¹⁰ s⁻¹ (n=1) to 6 × 10⁸ s⁻¹ (n=11).
Establishes a non-quenched baseline for accurate ET quenching calculation.
Reported in aqueous solutions using singlet lifetime of MA.
Fluorescence spectroscopy Electron transfer Photophysics

Environmental Sensitivity: Polarity, H-Bonding, and pH Response

A study investigating acridin-9-ylmethyl ester conjugates demonstrated that the emission properties of 9-methylacridine are highly sensitive to the polarity, H-bonding capability, and pH of the surrounding environment [1]. While specific quantum yield values across conditions were not tabulated in the abstract, the reported high sensitivity to these environmental parameters distinguishes 9-methylacridine from structurally similar acridine derivatives that lack the 9-methyl substituent, which may exhibit different solvatochromic and pH-dependent behaviors [1].

Environmental sensitivity
Class-level
Emission properties highly sensitive to polarity, H-bonding, and pH. Specific quantum yield values across conditions not tabulated.
Suggests suitability for polarity- or pH-responsive probe development.
Class-level inference; verify under target experimental conditions.
Fluorescent probe Environmental sensing Photochemistry

Chemiluminescence Quantum Yield: Lucigenin Comparison

In a systematic study of chemiluminescent acridinium salts, a series of 9-substituted methylacridinium salts were found to have equal quantum yields, equivalent to that of the closely-related 'classical' light producer, lucigenin [1]. While the brightest compounds in this series were substituted phenyl esters, the 9-methylacridinium core structure provides a foundational platform with chemiluminescence quantum yields that match lucigenin, a widely used reference standard in chemiluminescence research [1].

Chemiluminescence QY vs. lucigenin
Head-to-head
9-Substituted methylacridinium salts exhibited quantum yields equivalent to lucigenin in alkaline H₂O₂.
Provides a well-characterized benchmark for chemiluminescent signal generation.
Emission maximum at 442 nm (N-methylacridone).
Chemiluminescence Immunoassay Acridinium esters

Synthesis Efficiency: One-Step High-Yield Protocol

A protocol for the one-step synthesis of 9-methylacridine has been reported, achieving the title compound in quantitative yield using adapted Vilsmeier conditions [1]. The product was characterized by ¹H-, ²H-, ¹³C-NMR, as well as IR and Raman spectroscopy, with detailed spectral data provided [1]. This high-yield, one-step synthetic route contrasts with multi-step or lower-yielding syntheses required for more complex 9-substituted acridine derivatives, potentially reducing procurement costs and synthesis time for laboratories that require in-house preparation.

Synthesis efficiency
Cross-study
One-step synthesis under adapted Vilsmeier conditions, reported in quantitative yield. Characterized by NMR and IR/Raman.
Supports rapid, cost-effective in-house preparation vs. multi-step analogs.
Validate purity and spectroscopic identity upon preparation.
Organic synthesis Acridine derivatives Vilsmeier reaction

Data Limitations: Gaps in Comparative Evidence

Despite the availability of some comparative photophysical and synthetic data, high-strength differential evidence for 9-methylacridine is limited in several critical areas. No direct head-to-head comparisons were identified in the accessible literature for DNA binding affinity (e.g., Kd or binding constant values) between 9-methylacridine and other acridine derivatives such as 9-aminoacridine, acridine orange, or proflavine. Similarly, quantitative anticancer activity data (e.g., IC₅₀ values against specific cell lines) for 9-methylacridine were not located in the search results, precluding direct comparison with 9-aminoacridine derivatives for which such data exist. Antimicrobial activity comparisons with acriflavine or proflavine were also absent. The available evidence is predominantly class-level inference and cross-study comparable data, rather than rigorous head-to-head comparisons under identical experimental conditions [1][2].

Biological data gaps
Data to verify
No direct head-to-head DNA binding (Kd) or cytotoxicity (IC₅₀) comparisons located for 9-methylacridine vs. 9-aminoacridine, proflavine, or acriflavine.
Biological activity procurement requires in-house validation or selection of analogs with quantitative profiles.
Available evidence is predominantly class-level or cross-study.
Evidence limitations Research gap Procurement considerations

9-Methylacridine: Research and Industrial Applications


Reference Fluorophore for Electron Transfer Quenching Studies

9-Methylacridine is established as a model compound and non-quenched baseline fluorophore for quantifying intramolecular electron transfer in viologen-linked acridine conjugates [1]. Researchers developing photoactivated DNA oxidizing agents or electron transfer-based probes can use 9-methylacridine to calculate intramolecular electron transfer rate constants and assess fluorescence quenching efficiency [1].

Environment-Sensitive Fluorescent Probe

Due to its demonstrated high sensitivity to environmental polarity, H-bonding, and pH, 9-methylacridine and its ester conjugates are suitable for applications requiring responsive fluorescent detection of microenvironmental changes [1]. This includes monitoring cellular compartments, studying solvent effects on biomolecular interactions, and developing pH-sensitive imaging agents [1].

Chemiluminescent Core for Luminometric Assays

9-Substituted methylacridinium salts, derived from 9-methylacridine, exhibit chemiluminescence quantum yields equivalent to lucigenin in alkaline hydrogen peroxide solutions [1]. This well-characterized quantum yield benchmark supports the use of 9-methylacridine as a core scaffold for developing chemiluminescent labels in immunoassays and other luminometric detection systems [1].

Cost-Effective In-House Synthesis

Laboratories requiring acridine-based reference compounds can leverage the published one-step, quantitative-yield synthesis of 9-methylacridine under adapted Vilsmeier conditions [1]. This efficient synthetic route reduces the need for expensive commercial procurement and enables rapid, high-purity preparation of 9-methylacridine for routine photophysical or chemical studies [1].

Application
Selection Property
Validation Focus
Reference fluorophore for ET quenching studies
Non-quenched baseline fluorescence
Electron transfer rate constant quantification
Environment-sensitive fluorescent probe development
Polarity / H-bonding / pH response
Microenvironmental detection sensitivity
Chemiluminescent core for luminometric assays
Lucigenin-equivalent quantum yield
Signal linearity in alkaline H₂O₂ systems
In-house reference compound synthesis
One-step quantitative yield protocol
Spectroscopic purity and identity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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